molecular formula C20H19N3O B15193212 Isonicotinic acid, 2,2-dibenzylhydrazide CAS No. 88828-42-6

Isonicotinic acid, 2,2-dibenzylhydrazide

Cat. No.: B15193212
CAS No.: 88828-42-6
M. Wt: 317.4 g/mol
InChI Key: HHDWXNMCSRMNIS-UHFFFAOYSA-N
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Description

Dibenzyl isoniazide is a derivative of isoniazid, a well-known antibiotic used primarily for the treatment of tuberculosis. This compound is characterized by the presence of two benzyl groups attached to the isoniazid molecule, which may confer unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenzyl isoniazide can be synthesized through the condensation of isoniazid with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of dibenzyl isoniazide may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl isoniazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzaldehyde derivatives.

    Reduction: Reduction reactions can yield benzyl alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions include benzaldehyde derivatives, benzyl alcohol derivatives, and various substituted isoniazid compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Studied for its potential use as an anti-tubercular agent, similar to isoniazid.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of dibenzyl isoniazide is similar to that of isoniazid. It is a prodrug that requires activation by bacterial catalase-peroxidase. Once activated, it inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall. This inhibition leads to the disruption of cell wall synthesis and ultimately the death of the bacterial cell.

Comparison with Similar Compounds

Similar Compounds

    Isoniazid: The parent compound, widely used as an anti-tubercular agent.

    Rifampicin: Another first-line anti-tubercular drug.

    Ethambutol: Used in combination with isoniazid and rifampicin for tuberculosis treatment.

Uniqueness

Dibenzyl isoniazide is unique due to the presence of benzyl groups, which may enhance its lipophilicity and potentially improve its ability to penetrate bacterial cell walls. This structural modification could result in different pharmacokinetic and pharmacodynamic properties compared to isoniazid.

Properties

CAS No.

88828-42-6

Molecular Formula

C20H19N3O

Molecular Weight

317.4 g/mol

IUPAC Name

N',N'-dibenzylpyridine-4-carbohydrazide

InChI

InChI=1S/C20H19N3O/c24-20(19-11-13-21-14-12-19)22-23(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2,(H,22,24)

InChI Key

HHDWXNMCSRMNIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)NC(=O)C3=CC=NC=C3

Origin of Product

United States

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